The synthesis of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]pyrimidine is achieved through a multi-step process. While specific details are not provided in the provided literature, the synthesis likely involves reacting a pyrimidine derivative with a suitably substituted piperazine derivative. The reaction may require specific conditions like catalysts, temperature control, and specific solvents to achieve optimal yield and purity. []
The provided literature primarily discusses the application of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]pyrimidine as an intermediate in the synthesis of Vesnarinone. [] Specific chemical reactions involving this compound beyond its role in Vesnarinone synthesis are not detailed in the provided abstracts.
The primary application of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]pyrimidine, based on the provided literature, is its role as a crucial intermediate in the synthesis of Vesnarinone. [] Vesnarinone, initially developed as a cardiotonic agent for treating congestive heart failure, has demonstrated a unique and complex mechanism of action. [] Research indicates that Vesnarinone exhibits anti-proliferative, differentiation-inducing, and apoptosis-inducing effects against several human malignancies. [] Specifically, Vesnarinone shows promise in treating oral malignant Burkitt's lymphoma by up-regulating p27 Kip1 and caspase-9 expression, leading to chemotactic migration suppression and apoptosis induction in tumor cells. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1